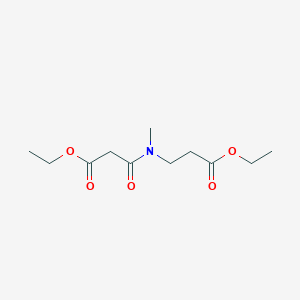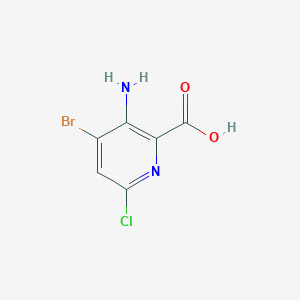
3-氨基-4-溴-6-氯吡啶甲酸
概览
描述
3-Amino-4-bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H4BrClN2O2 . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular weight of 3-Amino-4-bromo-6-chloropicolinic acid is 251.47 . The molecular structure includes a carboxylic acid group, an aromatic primary amine, and a pyridine ring .Physical And Chemical Properties Analysis
3-Amino-4-bromo-6-chloropicolinic acid is a solid compound . Its exact physical properties such as melting point, boiling point, and density are not available in the current resources .科研应用
化学反应性和合成方法对卤代吡啶甲酸的研究,如3-氨基-4-溴-6-氯吡啶甲酸,涉及它们在各种化学环境中的反应性。例如,对卤代吡啶的研究表明,与液氨中的铵化钾反应可以产生氨基衍生物的混合物,突显了通过取代反应生成多样化化学结构的潜力 (Czuba & Woźniak, 2010)。类似地,已经研究了在CO2存在下从卤代吡啶中电合成氨基烟酸,展示了利用这类化合物进行电化学还原过程合成有价值化学品的可行性 (Gennaro et al., 2004)。
与生物系统的相互作用对卤代吡啶甲酸与生物系统的相互作用的研究,特别是通过光解过程,揭示了这些化合物在光照下的复杂动态。研究已经检验了卤化物与氯化和溴化吡啶甲酸三重态的反应性,揭示了溴化物和氯化物在这些相互作用中的对比效应及其对环境和生物系统的潜在影响 (Rollet & Richard, 2006)。
除草剂开发和环境影响由于其生物活性,除草剂的开发通常涉及卤代吡啶甲酸。对像吡克隆这样与3-氨基-4-溴-6-氯吡啶甲酸结构相似的化合物的研究,已经揭示了它们在汞电极上的吸附-脱附行为,为了解它们的环境行为和潜在风险提供了基础 (Mellado et al., 2005)。此外,已经探讨了将这类除草剂锚定到二氧化硅胶等固体表面的方法,作为减少它们的环境毒性的一种方法,提供了减轻化学污染物对生态影响的新方法 (Prado & Airoldi, 2004)。
先进材料和催化先进材料和催化领域也受益于对卤代吡啶甲酸的研究。对氯吡啶甲酸混合物的电催化脱氯研究表明,使用钯修饰金属阴极将这些化合物转化为更少有害物质的潜力,突显了废物处理和化学回收的有希望途径 (Hong-xing et al., 2016)。
Safety And Hazards
性质
IUPAC Name |
3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNVFKAAOCJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromo-6-chloropicolinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

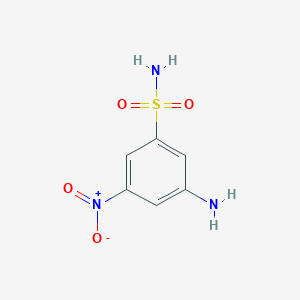
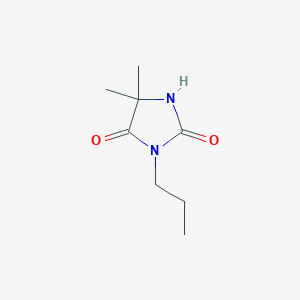
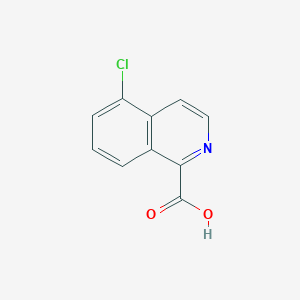
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
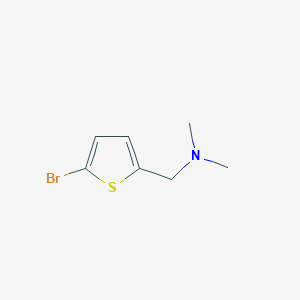
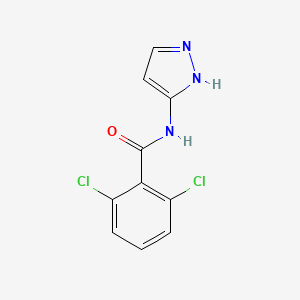
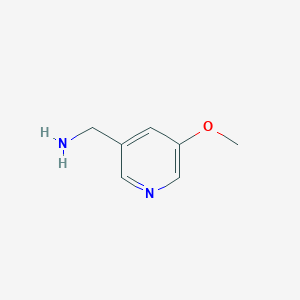
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
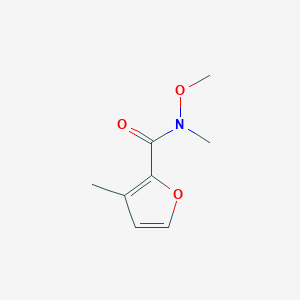
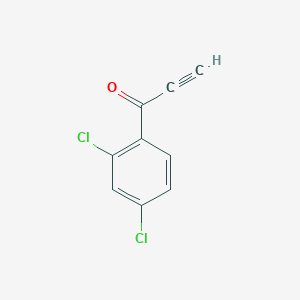

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

